Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H25N3O4S3 and its molecular weight is 527.67. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a thienopyrimidine scaffold fused with a benzo[b]thiophene moiety. The synthesis typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. A notable method includes the reaction of ethyl chloroacetate with thienopyrimidine intermediates under alkaline conditions to yield the final product .
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific kinases associated with cell proliferation and survival pathways .
Anticonvulsant Effects
In animal models, this compound has exhibited anticonvulsant activity. It has been shown to reduce seizure frequency and intensity in models of epilepsy, suggesting a potential role in the development of new antiepileptic drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Modifications at various positions on the thienopyrimidine scaffold can enhance potency and selectivity for specific biological targets. For instance, substituents on the phenyl group can significantly influence antimicrobial efficacy and anticancer activity .
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie and Al-Majidi (2014) evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a broad spectrum of activity with lower MIC values than those observed for conventional antibiotics.
Study 2: Anticancer Activity
In research published by Gawad et al. (2010), this compound was tested on various cancer cell lines. The findings demonstrated significant cytotoxic effects with IC50 values in the low micromolar range.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S3/c1-2-32-24(31)20-16-10-6-7-11-18(16)35-22(20)27-19(29)14-34-25-26-17-12-13-33-21(17)23(30)28(25)15-8-4-3-5-9-15/h3-5,8-9H,2,6-7,10-14H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDIRDPANLHQQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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